ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-2-33-25(32)15-11-13-16(14-12-15)26-21-22(29-20-10-6-5-9-19(20)27-28-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,26H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMILIMCFBZKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems.
Mode of Action
The compound interacts with AChE, inhibiting its activity. The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have various downstream effects, depending on the specific neural pathways involved.
Pharmacokinetics
The pharmacokinetic properties of this compound have been investigated, with computational studies predicting its interaction with AChE. .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, this could potentially help to counteract the cognitive decline associated with the disease.
Biological Activity
Ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzo[d][1,2,3]triazole moiety linked to a naphthalene derivative through an amino group and an ethyl ester functional group. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds containing benzo[d][1,2,3]triazole and naphthalene derivatives exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that naphthalene derivatives can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Activity : Ethyl esters of triazole compounds often demonstrate antimicrobial properties. They may act by disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of related compounds. For example:
These studies suggest that the presence of both triazole and naphthalene moieties may enhance the overall biological activity of the compound.
Case Studies
Case Study 1: Anticancer Evaluation
In a study focused on fused indazoles and quinazolines as potential EGFR inhibitors, it was found that compounds with similar structural features to this compound exhibited significant inhibition of tumor cell growth in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Activity
A comparative study on various triazole derivatives demonstrated that ethyl esters showed enhanced activity against drug-resistant bacterial strains. The study suggested that these compounds could serve as lead structures for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the benzo[d][1,2,3]triazole moiety in anticancer therapies. Ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of triazole have shown promising results in targeting various cancer types due to their ability to interact with DNA and proteins involved in cell division and survival pathways .
Biological Activity
The compound's structure suggests it may exhibit diverse biological activities beyond anticancer effects. Triazole derivatives have been reported to possess antimicrobial and antifungal properties. The incorporation of the dioxo-naphthalene unit may enhance these activities by improving the compound's interaction with biological targets .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. These methods often utilize coupling reactions and heterocyclization techniques to build the complex structure efficiently .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets. Such studies can provide insights into its mechanism of action at the molecular level and help in optimizing its structure for enhanced efficacy .
Material Science Applications
Polymer Chemistry
Compounds like this compound can serve as monomers or additives in polymer synthesis. Their unique structural features may impart desirable properties such as thermal stability and improved mechanical strength to polymeric materials .
Nanotechnology
In nanotechnology, derivatives of triazole are being explored for their potential use in drug delivery systems. Their ability to form stable complexes with metal nanoparticles can enhance the therapeutic efficacy of drugs while minimizing side effects .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Reference Source |
|---|---|---|
| Ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-...) | Anticancer | , |
| 1H-Benzo[d][1,2,3]triazole Derivatives | Antimicrobial | , |
| Dioxonaphthalene Compounds | Antifungal | , |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds similar to ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-...) exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for triazole-containing compounds has led to improved yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and minimize by-products during the synthesis of ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-...) .
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzo[d]triazole ring is synthesized via diazotization and cyclization of o-phenylenediamine derivatives. Treatment of 1,2-diaminobenzene with nitrous acid (HNO₂) under acidic conditions generates the triazole core, which is subsequently functionalized at the 1-position through alkylation or arylation.
- Reactants : 1,2-Diaminobenzene (1.0 equiv), NaNO₂ (1.2 equiv), HCl (aq).
- Conditions : 0–5°C, 2 h.
- Yield : 85–90%.
Functionalization of 1,4-Dioxo-1,4-dihydronaphthalene
Bromination at the 3-Position
Electrophilic bromination of 1,4-dihydronaphthalene-1,4-dione using Br₂ in acetic acid introduces a bromine atom at the 3-position, enabling subsequent cross-coupling with the triazole moiety.
- Reactants : 1,4-Dihydronaphthalene-1,4-dione (1.0 equiv), Br₂ (1.1 equiv), CH₃COOH.
- Temperature : 25°C, 4 h.
- Yield : 78%.
Palladium-Catalyzed Cross-Coupling for Triazole-Naphthoquinone Fusion
Buchwald-Hartwig Amination
Coupling 3-bromo-1,4-dioxo-1,4-dihydronaphthalene with 1H-benzo[d]triazole employs a palladium catalyst to form the C–N bond. This step is critical for establishing the triazole-naphthoquinone framework.
- Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%).
- Base : Cs₂CO₃ (2.0 equiv).
- Solvent : Toluene, 110°C, 12 h.
- Yield : 65–70%.
Amination with Ethyl 4-Aminobenzoate
Nucleophilic Aromatic Substitution (SNAr)
The amino group of ethyl 4-aminobenzoate attacks the electron-deficient 2-position of the naphthoquinone-triazole intermediate, facilitated by a Lewis acid catalyst.
Experimental Details :
- Reactants : Triazole-naphthoquinone (1.0 equiv), ethyl 4-aminobenzoate (1.2 equiv), AlCl₃ (1.5 equiv).
- Solvent : DMF, 80°C, 6 h.
- Yield : 60%.
Esterification and Final Product Isolation
Ethylation of 4-Aminobenzoic Acid
Ethyl 4-aminobenzoate is synthesized via Fischer esterification, where 4-aminobenzoic acid reacts with ethanol in the presence of H₂SO₄.
Standard Protocol :
- Reactants : 4-Aminobenzoic acid (1.0 equiv), EtOH (excess), H₂SO₄ (cat.).
- Conditions : Reflux, 24 h.
- Yield : 95%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | C–N coupling | Pd(OAc)₂/XantPhos | 70 | 98 |
| SNAr | Amination | AlCl₃ | 60 | 95 |
| Oxidative Cyclization | Triazole formation | – | 85 | 97 |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the naphthoquinone’s 2- and 3-positions necessitate careful control of electrophilic substitution conditions.
- Catalyst Deactivation : Palladium catalysts are prone to poisoning by triazole ligands; ligand screening (e.g., XantPhos vs. BINAP) improves stability.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may decompose acid-sensitive intermediates.
Q & A
Q. How does its stability vary under different pH conditions?
- Methodology : Conduct accelerated stability studies (25–40°C) in buffers (pH 1–13). Monitor degradation via LC-MS and identify products (e.g., hydrolyzed benzoic acid derivatives). Acidic conditions typically cleave the ester group, while alkaline media may deprotonate the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
